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Compound of Interest

Compound Name: Myceliothermophin E

Cat. No.: B3025911

Get Quote

Executive Summary & Scientific Context
Myceliothermophin E is a cytotoxic polyketide isolated from the thermophilic fungus

Myceliophthora thermophila. Structurally, it features a rare and thermodynamically challenging

trans-fused decalin core linked to a tetramic acid (pyrrolidinone) moiety.

The primary synthetic bottleneck in accessing Myceliothermophins is the stereoselective

construction of the highly substituted decalin core. Traditional approaches, such as the

intramolecular Diels–Alder (IMDA) reaction, often suffer from the instability of the required

polyunsaturated aldehyde precursors.

The Solution: A cascade-based bis-cyclization strategy (specifically an intramolecular Michael

addition/aldol condensation sequence). This approach allows for the rapid assembly of the

bicyclic core from a linear keto-aldehyde precursor under mild conditions, bypassing the need

for unstable dienes and providing high stereocontrol.

Strategic Analysis: The Cascade Mechanism
The core innovation is the replacement of a stepwise ring construction with a "zipper" cascade.

This process transforms an acyclic polyene chain containing a ketone and an aldehyde
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equivalent (often masked as an epoxide) into the bicyclic decalin system in a single synthetic

operation.

Mechanistic Pathway[3][4][5]
Precursor Activation: A linear keto-aldehyde precursor is generated (often via Lewis-acid

mediated epoxide opening).

Cycle 1 (Michael Addition): Under acidic or basic conditions, the enol/enolate of the ketone

attacks an

-unsaturated system to form the first cyclohexane ring.

Cycle 2 (Aldol Condensation): The resulting intermediate undergoes an intramolecular aldol

reaction to close the second ring, establishing the decalin system.

Dehydration: Elimination of water locks the conformation, typically yielding the

thermodynamically favored trans-fused system or a precursor that can be equilibrated to it.

Comparative Advantage
Feature

Traditional Diels-Alder
(IMDA)

Cascade Michael-Aldol
(Nicolaou)

Precursor Stability

Low (Polyunsaturated

aldehydes are prone to

polymerization)

High (Masked keto-epoxides

are stable)

Stereocontrol
Substrate controlled (often

requires high temp)

Thermodynamic control (trans-

fusion favored)

Step Count
Short, but precursor synthesis

is long
Convergent and step-efficient

Scalability Limited by precursor instability High (Gram-scale amenable)

Detailed Experimental Protocol
The following protocol outlines the generation of the decalin core (Compound 6 in the Nicolaou

synthesis) from its acyclic precursor.
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Phase 1: Precursor Assembly (Epoxide Opening)
Objective: Unmask the reactive keto-aldehyde from a stable epoxide precursor.

Reagents:

Substrate: Epoxy-ketone derivative (derived from Citronellal)

Catalyst: Indium(III) Chloride (

)[1]

Solvent: Dichloromethane (

)

Procedure:

Dissolve the epoxy-ketone substrate in anhydrous

(0.1 M concentration).

Add catalytic

(0.5 equiv) at 25°C.

Stir the reaction mixture for 30 minutes. The Lewis acid catalyzes the rearrangement of the

epoxide to the corresponding aldehyde/enol ether.

Checkpoint: Monitor by TLC for the disappearance of the epoxide. The product is a keto-

aldehyde intermediate.

Note: This intermediate is often used directly in the cyclization step without extensive

purification to prevent degradation.

Phase 2: The Cascade Cyclization (Core Construction)
Objective: Induce the Michael-Aldol sequence to form the trans-decalin system.

Reagents:
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Catalyst:

-Toluenesulfonic acid (PTSA)[1]

Solvent: Benzene (or Toluene for green chemistry adaptation)

Conditions: Reflux[1][2]

Procedure:

Take the crude keto-aldehyde intermediate from Phase 1.

Dissolve in Benzene (0.05 M).

Add PTSA (0.1 equiv).[1]

Heat the mixture to reflux for 3 hours.

Mechanism in situ: The acid catalyzes the enolization of the ketone, followed by conjugate

addition (Michael) and subsequent aldol closure. The reflux conditions promote the final

dehydration.

Quench: Cool to room temperature and quench with saturated aqueous

.

Workup: Extract with

(3x), wash with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome:

Yield: ~92% (for the cyclization step).

Stereochemistry: Predominantly trans-fused decalin (verified by NOESY or X-ray of

derivatives).
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Pathway Visualization (DOT Diagram)
The following diagram illustrates the transformation from the linear precursor to the bicyclic

core.

Cascade Sequence

Epoxy-Ketone
(Acyclic Precursor)

Keto-Aldehyde
(Activated Intermediate)

InCl3
(Epoxide Opening) Cyclohexane Ring A

(via Michael Addition)

PTSA, Reflux
(Enol Formation) Bicyclic Alcohol

(via Aldol Cyclization)

Intramolecular
Aldol Trans-Fused Decalin

(Myceliothermophin Core)

-H2O
(Dehydration)

Click to download full resolution via product page

Caption: Mechanistic flow of the InCl3/PTSA-mediated cascade converting the linear epoxy-

ketone into the trans-fused decalin core.

End-Game: Tetramic Acid Coupling
Once the decalin core is synthesized, the total synthesis is completed via a "Late-Stage

Divergence" strategy:

Coupling: The decalin aldehyde is coupled with a tetramic acid building block (pyrrolidinone)

using LDA (Lithium Diisopropylamide) at -78°C.

Oxidation/Elimination: The resulting alcohol is oxidized (Dess-Martin Periodinane) and

subjected to selenylation/elimination to install the exocyclic double bond.

Deprotection: Removal of protecting groups (e.g., Teoc, TBS) yields Myceliothermophin E.

Data Summary Table
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Step Reagent Conditions Yield Key Outcome

1. Activation , 25°C, 0.5 h 85%
Epoxide

Keto-aldehyde

2.[1] Cascade PTSA
Benzene, Reflux,

3 h
92%

Linear

Bicyclic Decalin

3.[1] Coupling LDA THF, -78°C 85%
Decalin +

Tetramic Acid

4.[1] Final HF (aq) MeCN, 0°C 81%
Myceliothermoph

in E
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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